
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group, which is further esterified with a methyl group, and at the 6-position with a 1-aminopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with 3-pyridinecarboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Substitution Reaction: The 6-position of the pyridine ring is then functionalized with a 1-aminopropyl group. This can be achieved through a nucleophilic substitution reaction using 1-bromopropane and ammonia under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-: Lacks the ester group, which may affect its solubility and reactivity.
3-Pyridinecarboxylicacid,6-(1-aminoethyl)-,methylester: Has a shorter alkyl chain, which can influence its binding affinity and biological activity.
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,ethylester: Contains an ethyl ester instead of a methyl ester, potentially altering its pharmacokinetic properties.
Uniqueness
3-Pyridinecarboxylicacid,6-(1-aminopropyl)-,methylester is unique due to its specific substitution pattern, which provides a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such balance is crucial for drug design.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl 6-(1-aminopropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-8(11)9-5-4-7(6-12-9)10(13)14-2/h4-6,8H,3,11H2,1-2H3 |
InChI-Schlüssel |
TUDIJRHFLHWDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NC=C(C=C1)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)

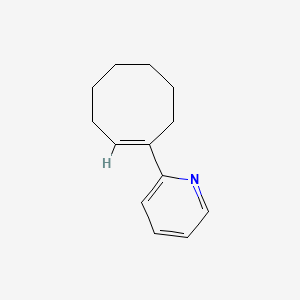

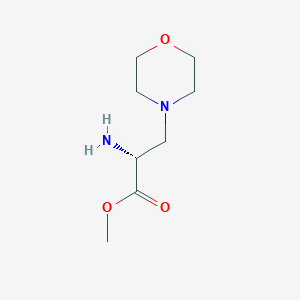
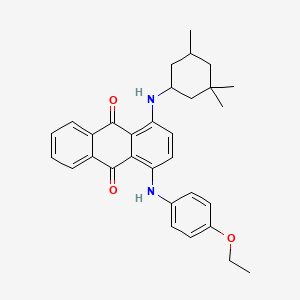
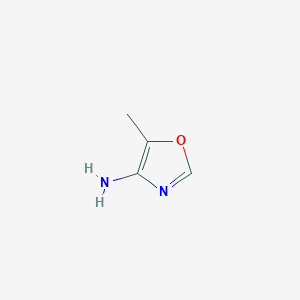
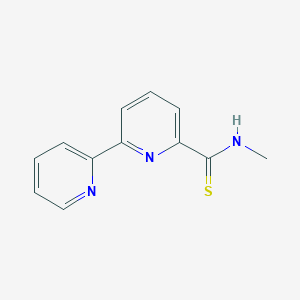
![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
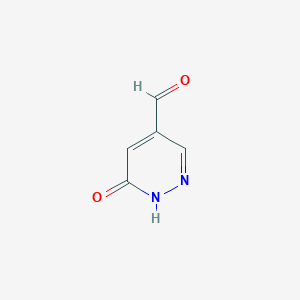
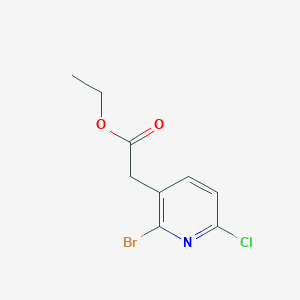
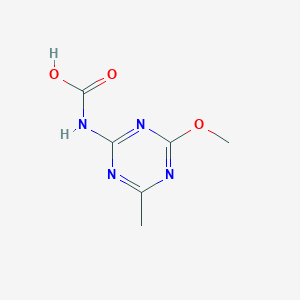
![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
